molecular formula C32H27F3N2O5S B453110 ETHYL 2-[(Z)-1-(4-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}PHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-[(Z)-1-(4-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}PHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B453110
M. Wt: 608.6g/mol
InChI Key: SNHRRLBGYYXZKT-QQXSKIMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(Z)-1-(4-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}PHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst.

    Nucleophilic Substitution:

    Cyclization: Formation of the thiazolo[3,2-a]pyrimidine core through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as aluminum chloride, palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(Z)-1-(4-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}PHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with varying substituents. Examples include:

  • Ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-(4-chloro-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of ETHYL 2-[(Z)-1-(4-METHOXY-3-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}PHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, may enhance its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C32H27F3N2O5S

Molecular Weight

608.6g/mol

IUPAC Name

ethyl (2Z)-2-[[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H27F3N2O5S/c1-4-41-30(39)27-19(2)36-31-37(28(27)21-9-6-5-7-10-21)29(38)26(43-31)16-20-13-14-25(40-3)22(15-20)18-42-24-12-8-11-23(17-24)32(33,34)35/h5-17,28H,4,18H2,1-3H3/b26-16-

InChI Key

SNHRRLBGYYXZKT-QQXSKIMKSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=CC=CC(=C5)C(F)(F)F)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=CC=CC(=C5)C(F)(F)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=CC=CC(=C5)C(F)(F)F)S2)C

Origin of Product

United States

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